molecular formula C23H14F6N2 B12515661 N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine

N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine

Cat. No.: B12515661
M. Wt: 432.4 g/mol
InChI Key: CTHKNXUZQSDMKQ-UHFFFAOYSA-N
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Description

N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine: is a complex organic compound with the molecular formula C23H14F6N2 and a molecular weight of 432.37 g/mol It is characterized by the presence of a quinoline core substituted with phenyl and trifluoromethyl groups, making it a highly fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization and chromatographic techniques to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated quinoline structure allows it to inhibit various enzymes and biological processes. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The trifluoromethyl groups enhance its biological activity and stability, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H14F6N2

Molecular Weight

432.4 g/mol

IUPAC Name

N,8-diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine

InChI

InChI=1S/C23H14F6N2/c24-22(25,26)17-13-19(23(27,28)29)31-21-16(17)11-12-18(30-15-9-5-2-6-10-15)20(21)14-7-3-1-4-8-14/h1-13,30H

InChI Key

CTHKNXUZQSDMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F)NC4=CC=CC=C4

Origin of Product

United States

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